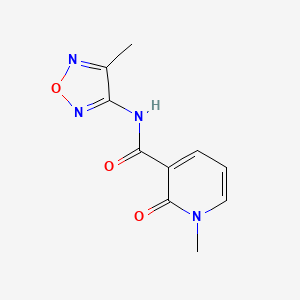
1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole moiety, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is typically introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with similar compounds such as:
- 1-Methyl-N-(1-methylcyclopropyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Other Pyridine Derivatives : Compounds with similar pyridine structures but different functional groups.
- Oxadiazole Derivatives : Compounds with the oxadiazole moiety but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O3 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4O3/c1-6-8(13-17-12-6)11-9(15)7-4-3-5-14(2)10(7)16/h3-5H,1-2H3,(H,11,13,15) |
InChI Key |
GKGVYUGDGDWZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=CN(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(6-Fluoro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12239430.png)
![4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239433.png)
![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12239440.png)
![2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12239445.png)
![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12239458.png)
![2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide](/img/structure/B12239465.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine](/img/structure/B12239477.png)

![1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B12239480.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12239486.png)
![5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239493.png)
![N-[(1,4-dioxan-2-yl)methyl]-5-methoxy-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12239505.png)
![N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12239513.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12239517.png)
